S-[2-(Pyridin-2-yl)ethyl] ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(2-pyridin-2-ylethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZOZKLFVDOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392247 | |
| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-97-2 | |
| Record name | S-[2-(Pyridin-2-yl)ethyl] ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Pyridin 2 Yl Ethyl Ethanethioate and Structural Analogues
Direct Thioesterification Routes
Direct thioesterification represents a fundamental and widely employed strategy for the synthesis of thioesters. This approach typically involves the reaction of a thiol with a carboxylic acid or its derivative.
Acylation of Pyridylalkyl Thiols with Carboxylic Acid Derivatives
A primary method for the synthesis of S-[2-(Pyridin-2-yl)ethyl] ethanethioate is the direct acylation of 2-(2-mercaptoethyl)pyridine with an acetylating agent. Commonly used acylating agents include acetic anhydride and acetyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which serves as a catalyst and an acid scavenger. nih.govsigmaaldrich.com
The general reaction involves the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon of the acylating agent. The use of a base facilitates the deprotonation of the thiol, increasing its nucleophilicity.
Table 1: Representative Conditions for Direct Acylation of Thiols
| Acylating Agent | Base | Solvent | Temperature | Reference |
| Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | nih.gov |
| Acetyl Chloride | Triethylamine | THF | 0 °C to RT |
Note: Specific yield and reaction time for this compound were not detailed in the searched literature.
Catalytic Approaches in Thioester Formation
Catalytic methods offer an alternative and often more efficient means of thioester synthesis, sometimes proceeding under milder conditions and with higher atom economy.
Lewis Acid Catalysis in Thioesterification
Lewis acids can be employed to activate the carboxylic acid or its derivative, facilitating the nucleophilic attack by the thiol. Common Lewis acids used in esterification and thioesterification reactions include metal triflates and boron-based reagents. rsc.org For instance, a 4-bromo pyridine–borane complex has been reported as a catalyst for the direct coupling of carboxylic acids with thiols. rsc.org While specific examples for the synthesis of this compound are not explicitly detailed, this methodology presents a viable pathway. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Table 2: Examples of Lewis Acid Catalysts in Thioesterification
| Lewis Acid Catalyst | Reactants | Solvent | Reference |
| 4-Bromo Pyridine–Borane Complex | Carboxylic Acid, Thiol | Various | rsc.org |
| Nickel(II) Perchlorate | 3-(2-alkenoyl)-2-oxazolidinones, Thiol | THF | sciforum.net |
Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation
Transition metal catalysis provides a powerful tool for the formation of carbon-sulfur bonds. Palladium and nickel complexes are frequently used to catalyze the coupling of thiols with various electrophiles. researchgate.netresearchgate.net For the synthesis of pyridylalkyl thioesters, a potential route involves the coupling of a pyridylalkyl halide or triflate with a thioacetate (B1230152) salt, or the thiocarbonylation of an organometallic reagent. While direct examples for the target molecule are scarce, the general applicability of these methods is well-established in organic synthesis. researchgate.netresearchgate.net
Table 3: Transition Metal Catalysts for Thioester Synthesis
| Catalyst System | Reactants | Reaction Type | Reference |
| Palladium or Nickel Complexes | Aryl Halides/Triflates, Thiols/Thioacetates | Cross-Coupling | researchgate.net |
| Palladium Complexes | Aryl/Alkyl Halides, Carbon Monoxide, Thiols | Thiocarbonylation | researchgate.net |
Electrochemical Methods for Thiolate Anion Activation and Thioester Synthesis
Electrochemical synthesis offers a green and efficient alternative for thioester formation. This method can involve the anodic oxidation of a thiolate anion to a more reactive species, which then reacts with a carboxylic acid or its derivative. A thiazolium precatalyst has been shown to facilitate the electrochemical oxidation of thiolate anions for thioester synthesis. organic-chemistry.org This approach avoids the need for stoichiometric chemical oxidants. Although a specific protocol for this compound has not been found, the general principle is applicable to a wide range of thiols.
Mitsunobu Reaction Protocols for Thioester Linkage Installation
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including thioesters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (in this case, thioacetic acid), a phosphine reagent (e.g., triphenylphosphine), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org
The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophilic thiolate. This method is particularly useful for substrates where direct acylation is challenging. For the synthesis of this compound, the starting material would be 2-(2-hydroxyethyl)pyridine.
Table 4: General Reagents for Mitsunobu Thioesterification
| Alcohol Substrate | Nucleophile | Phosphine Reagent | Azodicarboxylate | Solvent | Reference |
| Primary/Secondary Alcohol | Thioacetic Acid | Triphenylphosphine | DEAD or DIAD | THF | wikipedia.orgorganic-chemistry.org |
While the searched literature provides a general framework for these synthetic methods, specific, optimized protocols and detailed research findings for the synthesis of this compound remain to be extensively documented in readily accessible sources.
Catalytic Approaches in Thioester Formation
Functional Group Interconversions Involving Pyridylalkyl Moieties
The synthesis of pyridylalkyl thioesters heavily relies on the effective interconversion of functional groups. These transformations are designed to introduce the necessary sulfur atom and construct the thioester linkage onto a pre-existing pyridylalkyl framework.
Nucleophilic Displacement Strategies for Sulfur Introduction
A primary and efficient method for introducing the sulfur atom to form the thioester is through nucleophilic substitution reactions. This strategy typically involves the displacement of a suitable leaving group on the alkyl chain of a pyridyl derivative by a sulfur-containing nucleophile.
The SN2 reaction mechanism is central to this approach. A pyridylalkyl precursor, activated with a good leaving group such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate), is reacted with a salt of thioacetic acid, most commonly potassium or sodium thioacetate. Thiolate anions are potent nucleophiles, readily displacing the leaving group to form the S-acetylated product directly. libretexts.orgnih.gov This method is advantageous due to the commercial availability of thioacetic acid salts and the generally high yields and clean reaction profiles. wikipedia.org
The general scheme for this transformation is as follows:
Scheme 1: Nucleophilic Displacement with Thioacetate
This reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to facilitate the SN2 pathway. The choice of leaving group is critical; tosylates and iodides are highly reactive, while chlorides are less so. vanderbilt.edu
Table 1: Examples of Nucleophilic Displacement for Thioester Synthesis
| Pyridylalkyl Substrate | Leaving Group | Sulfur Nucleophile | Solvent | Product |
|---|---|---|---|---|
| 2-(2-Bromoethyl)pyridine | -Br | Potassium thioacetate | Acetone | This compound |
| 2-(2-Tosyloxyethyl)pyridine | -OTs | Sodium thioacetate | DMF | This compound |
| 2-(2-Chloroethyl)pyridine | -Cl | Potassium thioacetate | DMF, heat | This compound |
Reductive Transformations Leading to Thioester Precursors
Reductive methods are crucial for preparing the necessary precursors for thioester synthesis, particularly the pyridylalkyl alcohols. These alcohols serve as the immediate precursors to the alkyl halides or sulfonates required for the nucleophilic displacement strategies discussed previously.
The most common reductive transformation in this context is the reduction of a carbonyl group. Pyridyl-containing aldehydes, ketones, carboxylic acids, or esters can be reduced to the corresponding alcohol. For the synthesis of this compound, the key precursor is 2-(Pyridin-2-yl)ethanol. This alcohol is typically synthesized by the reduction of 2-pyridineacetic acid or its corresponding esters.
A variety of reducing agents can be employed, with the choice depending on the specific functional group being reduced.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. imperial.ac.uk It must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Sodium borohydride (NaBH₄) is a milder reducing agent, suitable for reducing aldehydes and ketones but generally unreactive towards esters and carboxylic acids. ugm.ac.id
Diborane (B₂H₆) is another effective reagent for the reduction of carboxylic acids to alcohols.
Table 2: Reductive Methods for Pyridylalkyl Alcohol Precursors
| Starting Material | Reducing Agent | Solvent | Product |
|---|---|---|---|
| Ethyl 2-pyridineacetate | LiAlH₄ | THF | 2-(Pyridin-2-yl)ethanol |
| 2-Pyridineacetic acid | LiAlH₄ or B₂H₆·THF | THF | 2-(Pyridin-2-yl)ethanol |
| 2-Pyridinecarboxaldehyde | NaBH₄ | Methanol | (Pyridin-2-yl)methanol |
Strategic Precursor Design and Synthesis for Pyridylalkyl Ethanethioates
Synthesis of Pyridylalkyl Alcohol Intermediates
As established, 2-(Pyridin-2-yl)ethanol is the pivotal intermediate. Its synthesis begins from readily available pyridine derivatives. The reduction of commercially available ethyl 2-pyridineacetate with a strong reducing agent like lithium aluminum hydride is a common and direct route. imperial.ac.uk
An alternative approach involves the homologation of 2-picoline (2-methylpyridine). This can be achieved by deprotonating the methyl group with a strong base (e.g., n-butyllithium or LDA) to form a nucleophilic carbanion, which is then reacted with an electrophile like formaldehyde or ethylene oxide. Reaction with ethylene oxide provides a direct route to 2-(Pyridin-2-yl)ethanol after an aqueous workup.
Scheme 2: Synthesis of 2-(Pyridin-2-yl)ethanol from 2-Picoline
Once the alcohol is obtained, it can be converted into a derivative with a good leaving group. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding chloride or bromide, while reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine affords the tosylate. vanderbilt.edu
Synthesis of Thioacetic Acid Derivatives
Thioacetic acid (CH₃COSH) is the reagent that provides the ethanethioate portion of the final molecule. While commercially available, it can be prepared in the laboratory. A standard method involves the reaction of acetic anhydride with hydrogen sulfide. wikipedia.org Another route uses phosphorus pentasulfide to convert glacial acetic acid into thioacetic acid. wikipedia.org
Scheme 3: Laboratory Synthesis of Thioacetic Acid
For its application in nucleophilic substitution, thioacetic acid is typically converted to its conjugate base, the thioacetate anion. wikipedia.org This is easily achieved by treating thioacetic acid with a base such as potassium hydroxide or sodium hydroxide, which yields the corresponding potassium or sodium thioacetate salt. These salts are stable, easy to handle, and serve as excellent nucleophiles for the synthesis of thioesters. wikipedia.org
Chemical Reactivity and Mechanistic Investigations of S 2 Pyridin 2 Yl Ethyl Ethanethioate
Nucleophilic Reactivity at the Thioester Moiety
Thioesters are recognized as "energy-rich" compounds that, while remaining relatively stable against hydrolysis at neutral pH, are highly susceptible to attack by soft nucleophiles like amines and thiolates. nih.gov This reactivity stems from the electronic structure of the thioester linkage. The larger size of the sulfur 3p orbital compared to the oxygen 2p orbital results in less effective resonance delocalization of the sulfur lone pair electrons with the carbonyl π-system. This reduced delocalization renders the carbonyl carbon of a thioester more electrophilic and susceptible to nucleophilic attack compared to its oxoester counterpart.
Reactions with Amine Nucleophiles: Aminolysis
The reaction of S-[2-(Pyridin-2-yl)ethyl] ethanethioate with amine nucleophiles, known as aminolysis, is a fundamental acyl transfer reaction resulting in the formation of an amide and 2-(2-mercaptoethyl)pyridine. Kinetic studies of aminolysis on various thioesters and thiocarbonates indicate that these reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govresearchgate.net
The mechanism can be generalized in two steps:
Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of a transient, unstable tetrahedral intermediate (T±).
Leaving Group Departure: The intermediate collapses, expelling the thiolate leaving group, S-[2-(Pyridin-2-yl)ethyl]-, which is subsequently protonated to yield the corresponding thiol.
The rate of this reaction is influenced by the basicity of the attacking amine. Brønsted-type plots for the aminolysis of related substrates are often biphasic, suggesting a change in the rate-determining step from the breakdown of the tetrahedral intermediate for highly basic amines to its formation for less basic amines. nih.gov
Reactions with Carbon-Based Nucleophiles: Carbanion Reactivity
Thioesters, including this compound, exhibit significant reactivity towards carbon-based nucleophiles such as carbanions derived from enolates. This reactivity is crucial for the formation of new carbon-carbon bonds. The enhanced electrophilicity of the thioester carbonyl carbon makes it a prime target for these soft nucleophiles. The reaction mechanism is analogous to aminolysis, involving the formation of a tetrahedral intermediate followed by the displacement of the 2-(pyridin-2-yl)ethanethiolate leaving group. This reactivity profile allows for the use of this compound in acylation reactions to synthesize various ketones and other carbonyl-containing structures.
Comparative Reactivity Studies with Corresponding Oxoesters
A significant body of research highlights the superior acyl-transfer reactivity of thioesters when compared to their corresponding oxoesters, particularly with amine and carbon nucleophiles. While thioesters and oxoesters show similar reactivity towards hard nucleophiles like hydroxide, thioesters are approximately 100-fold more reactive towards amines. This disparity in reactivity is even more pronounced with carbanion nucleophiles, where thioesters can be at least 2000-fold more reactive than their oxygen-containing analogues.
This difference is attributed to the poorer resonance stabilization of the thioester ground state. The less effective overlap between the sulfur 3p and carbon 2p orbitals means the ground state of the thioester is less stabilized, making it "energy-rich" and more reactive. Consequently, the activation energy for nucleophilic attack is lower for thioesters.
Table 1: Comparative Reactivity of Thioesters vs. Oxoesters with Various Nucleophiles
| Nucleophile | Relative Reactivity (Thioester vs. Oxoester) | Mechanistic Notes |
| Amine (e.g., n-butylamine) | ~100-fold greater for thioester | Stepwise mechanism via tetrahedral intermediate is favored. |
| Carbanion (e.g., enolates) | ≥2000-fold greater for thioester | Enhanced reactivity is crucial for C-C bond formation. |
| Hydroxide (Hydrolysis) | Approximately equal | Both proceed readily via nucleophilic acyl substitution. |
| Thiolate | >100-fold greater for thioester | Forms the basis of thiol-thioester exchange reactions. harvard.edu |
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The pyridine ring in this compound is an electron-deficient heterocycle. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and radical reactions. Direct C-H functionalization presents a modern and efficient way to modify the ring system. rsc.org
Regioselective Functionalization of the Pyridine Nucleus
The functionalization of the pyridine ring is a key challenge in heterocyclic chemistry due to its inherent electronic properties and the coordinating ability of the nitrogen atom. rsc.org For 2-substituted pyridines, direct C-H functionalization can be achieved at various positions, with the outcome depending heavily on the reaction mechanism and the catalyst or directing group employed.
Electrophilic Substitution: Generally disfavored, but if forced, it would likely occur at the C3 or C5 positions, which are less electron-deficient than the C2, C4, and C6 positions.
Nucleophilic Substitution: Can occur, particularly with strong nucleophiles, often at the C6 position.
Radical Substitution (Minisci-type reactions): This is a powerful method for alkylating electron-deficient heterocycles. For 2-alkylpyridines, these reactions typically show a preference for the C4 and C6 positions.
Transition-Metal Catalyzed C-H Activation: This has become a versatile tool for site-selective functionalization. Depending on the metal catalyst and directing group strategy, it is possible to achieve regioselective C-H activation at positions distal to the nitrogen atom, such as C3, C4, or C5. nih.govmdpi.com For instance, palladium-catalyzed reactions have been used for the arylation and olefination of pyridine derivatives. researchgate.net
Intramolecular Catalysis by Pyridine Nitrogen: Facilitation of S,N-Acyl Transfer
The nitrogen atom of the pyridine ring can play a crucial role in modulating the reactivity of the distal thioester group through intramolecular catalysis. One of the most significant transformations in this context is the S-to-N acyl transfer, a process widely used in nature and synthetic chemistry for the formation of amide bonds. nih.govresearchgate.net
In the case of this compound, while the tertiary pyridine nitrogen cannot be the ultimate acceptor of the acyl group, it can act as a general base catalyst. It can deprotonate a nearby nucleophile (e.g., an amine or alcohol), enhancing its nucleophilicity and facilitating its attack on the thioester carbonyl. This proximity-induced reactivity is a key principle in intramolecular reactions. nih.gov
The process can be envisioned as follows:
A nucleophile (Nu-H) is brought into proximity with the thioester group.
The pyridine nitrogen, acting as an intramolecular general base, abstracts a proton from the nucleophile.
The now-activated nucleophile (Nu-) attacks the thioester carbonyl, proceeding through a tetrahedral intermediate.
The intermediate collapses to form the acylated product and the thiolate, with the protonated pyridine species then transferring its proton to the leaving group.
This intramolecular facilitation can significantly accelerate the rate of acyl transfer compared to an equivalent intermolecular reaction. Such phenomena are the basis for the development of numerous ligation and peptide synthesis methodologies. nih.gov
Redox Chemistry Involving Sulfur and Nitrogen Centers
The presence of both sulfur and nitrogen atoms in this compound provides multiple sites for redox reactions. The electron-rich sulfur atom is susceptible to oxidation, while the thioester linkage can undergo reduction. The pyridine ring can also influence these processes through its electronic properties.
The sulfur atom in the thioester moiety of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. This reactivity is a general characteristic of sulfides and thioesters.
The oxidation process typically involves the use of common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or potassium permanganate. The reaction proceeds in a stepwise manner, with the sulfoxide being the intermediate product.
Mechanism of Oxidation:
The oxidation of the thioester sulfur is believed to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The pyridine ring, being an electron-withdrawing group, may slightly decrease the nucleophilicity of the sulfur atom compared to a simple alkyl thioester, potentially requiring slightly harsher oxidation conditions.
Formation of Sulfoxide: The initial oxidation step yields S-[2-(pyridin-2-yl)ethyl] ethanesulfinothioate (the sulfoxide). Careful control of the stoichiometry of the oxidizing agent (typically one equivalent) and reaction temperature can allow for the isolation of the sulfoxide as the major product.
Formation of Sulfone: Further oxidation of the sulfoxide with an excess of the oxidizing agent leads to the formation of S-[2-(pyridin-2-yl)ethyl] ethanesulfonothioate (the sulfone). This step generally requires more forcing conditions than the initial oxidation to the sulfoxide.
The following table summarizes the expected outcomes of the oxidation of this compound with different oxidizing agents.
| Oxidizing Agent | Stoichiometry | Expected Major Product |
| Hydrogen Peroxide (H₂O₂) | ~1 equivalent | S-[2-(pyridin-2-yl)ethyl] ethanesulfinothioate |
| Hydrogen Peroxide (H₂O₂) | Excess | S-[2-(pyridin-2-yl)ethyl] ethanesulfonothioate |
| m-CPBA | 1 equivalent | S-[2-(pyridin-2-yl)ethyl] ethanesulfinothioate |
| m-CPBA | >2 equivalents | S-[2-(pyridin-2-yl)ethyl] ethanesulfonothioate |
Note: The reactivity and product distribution can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. The data presented is based on general principles of sulfide and thioester oxidation.
The thioester linkage in this compound can be cleaved under reductive conditions to yield the corresponding thiol, 2-(pyridin-2-yl)ethanethiol. This transformation is a common method for the deprotection of thioacetates.
Common reducing agents for this conversion include:
Hydride reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the thioester to the corresponding thiol. Sodium borohydride (NaBH₄) is generally less reactive towards thioesters but can be effective under specific conditions, sometimes in the presence of activating agents.
Nucleophilic thiols: In a process known as thiol-disulfide exchange, a more nucleophilic thiol can displace the acetyl group to release the desired thiol. This reaction is typically carried out under basic conditions to generate the thiolate nucleophile.
Hydrolysis: Basic hydrolysis can also cleave the thioester bond to produce the thiol and acetate.
Mechanism of Reduction with Hydride Reagents:
The reduction with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the thioester. This is followed by the departure of the thiolate leaving group, which is subsequently protonated upon workup to give the final thiol product.
The table below outlines the expected products from the reduction of this compound with different reducing agents.
| Reducing Agent | Reaction Conditions | Major Products |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-(pyridin-2-yl)ethanethiol and ethanol |
| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Slow or no reaction; may require activation |
| Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution, heat | 2-(pyridin-2-yl)ethanethiol and sodium acetate |
Note: The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation without affecting other functional groups in the molecule. The information is based on established methods for thioester reduction.
Stability and Degradation Pathways of the Thioester Linkage in Diverse Chemical Environments
The stability of the thioester linkage in this compound is a critical factor in its chemical behavior and potential applications. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters, and this reactivity can be influenced by the pH of the medium and the presence of neighboring functional groups.
Hydrolysis:
The primary degradation pathway for the thioester linkage is hydrolysis, which can be catalyzed by either acid or base.
Base-Mediated Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the thioester. This is generally the more facile hydrolysis pathway for thioesters. The rate of base-mediated hydrolysis is dependent on the concentration of the hydroxide ion.
Acid-Mediated Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. Studies on related pyridine-containing thioesters used as ligation auxiliaries have indicated a particular lability under moderately acidic conditions (pH 2), suggesting that the pyridine nitrogen may play a role in accelerating hydrolysis. nih.gov Protonation of the pyridine nitrogen could potentially influence the electronic properties of the thioester or participate in intramolecular catalysis.
pH-Independent Hydrolysis: Thioesters also undergo a slower, pH-independent hydrolysis due to the uncatalyzed attack of water. harvard.edunih.gov
The half-life of a thioester is highly dependent on its structure and the pH of the solution. For instance, at pH 7 and 23°C, the half-life for the hydrolysis of a simple alkyl thioester like S-methyl thioacetate (B1230152) is reported to be 155 days. nih.gov The presence of the pyridyl group in this compound might alter this stability.
The following table provides a qualitative overview of the stability of the thioester linkage in this compound under different pH conditions, based on general principles and data from related compounds.
| Chemical Environment | pH Range | Predominant Degradation Pathway | Relative Rate of Degradation |
| Strongly Acidic | < 2 | Acid-catalyzed hydrolysis | Moderate to Fast |
| Moderately Acidic | 2 - 6 | Acid-catalyzed and pH-independent hydrolysis | Moderate |
| Neutral | ~7 | pH-independent hydrolysis | Slow |
| Basic | > 8 | Base-catalyzed hydrolysis | Fast |
Note: The rates are qualitative and for illustrative purposes. Specific kinetic data for this compound is not available in the cited literature. The enhanced degradation in acidic conditions is inferred from studies on analogous pyridine-containing thioesters. nih.gov
Influence of the Pyridine Ring:
The pyridine nitrogen atom can significantly impact the stability of the thioester linkage. nih.gov Protonation of the pyridine nitrogen at acidic pH can increase the electron-withdrawing nature of the pyridyl group, which may enhance the electrophilicity of the thioester carbonyl carbon and make it more susceptible to nucleophilic attack. Furthermore, the protonated pyridinium species could act as an intramolecular general acid catalyst for the hydrolysis reaction.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For S-[2-(Pyridin-2-yl)ethyl] ethanethioate, ¹H and ¹³C NMR are fundamental for elucidating the proton and carbon frameworks, respectively.
¹H NMR for Proton Chemical Environments
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethyl bridge, and the acetyl group.
A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows the following characteristic chemical shifts (δ) in parts per million (ppm) and coupling patterns:
δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H): This downfield signal corresponds to the proton in the ortho position of the pyridine ring, deshielded by the electronegative nitrogen atom. The doublet (d) splitting pattern with a coupling constant (J) of 4.8 Hz is characteristic of coupling with the adjacent proton on the pyridine ring.
δ 7.65 (t, J = 7.6 Hz, 1H): This triplet (t) is assigned to another proton on the pyridine ring.
δ 7.25 (d, J = 7.8 Hz, 1H): This doublet corresponds to a third proton on the pyridine ring.
δ 3.25 (t, J = 7.2 Hz, 2H, SCH₂): This triplet represents the two protons of the methylene (B1212753) group directly attached to the sulfur atom (SCH₂).
δ 2.85 (t, J = 7.2 Hz, 2H, CH₂Py): This triplet is assigned to the two protons of the methylene group attached to the pyridine ring (CH₂Py).
δ 2.32 (s, 3H, COCH₃): This sharp singlet (s) corresponds to the three equivalent protons of the methyl group of the thioester moiety.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.50 | d | 4.8 | 1H | pyridine-H |
| 7.65 | t | 7.6 | 1H | Pyridine-H |
| 7.25 | d | 7.8 | 1H | Pyridine-H |
| 3.25 | t | 7.2 | 2H | SCH₂ |
| 2.85 | t | 7.2 | 2H | CH₂Py |
| 2.32 | s | N/A | 3H | COCH₃ |
¹³C NMR for Carbon Skeleton and Thioester Moiety Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound confirms the presence of all nine carbon atoms in their distinct chemical environments.
The ¹³C NMR spectrum in CDCl₃ reveals the following key signals:
δ 195.2 (C=O): This downfield signal is characteristic of the carbonyl carbon in the thioester group.
δ 154.1, 136.2, 123.5 (Py-C): These signals correspond to the carbon atoms of the pyridine ring.
δ 34.7 (SCH₂): This signal is assigned to the carbon of the methylene group attached to the sulfur atom.
δ 30.1 (CH₂Py): This signal corresponds to the carbon of the methylene group attached to the pyridine ring.
δ 21.3 (COCH₃): This upfield signal is characteristic of the methyl carbon of the acetyl group.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 195.2 | C=O |
| 154.1 | Py-C |
| 136.2 | Py-C |
| 123.5 | Py-C |
| 34.7 | SCH₂ |
| 30.1 | CH₂Py |
| 21.3 | COCH₃ |
Advanced NMR Techniques for Organosulfur Compounds (e.g., ³³S NMR)
While ¹H and ¹³C NMR are standard, advanced techniques like ³³S NMR can provide direct information about the sulfur atom. However, ³³S NMR is challenging due to the low natural abundance (0.76%) and quadrupolar nature of the ³³S isotope, which often results in very broad signals. huji.ac.il For many organosulfur compounds, especially those with asymmetric environments around the sulfur atom, observing a high-resolution signal is difficult. huji.ac.il
Despite these challenges, solid-state ³³S NMR has shown promise for studying organosulfur compounds, particularly when using isotopic enrichment. morressier.com The chemical shift in ³³S NMR is highly sensitive to the local molecular structure, including dihedral angles. morressier.com The chemical shift range for sulfur compounds is vast, spanning over 1000 ppm. mdpi.com For thioesters, the sulfur environment is relatively asymmetric, which would contribute to significant line broadening. huji.ac.il Therefore, while theoretically applicable, obtaining a useful ³³S NMR spectrum for this compound without isotopic labeling would be technically demanding.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₁₁NOS), the calculated exact mass of the molecular ion [M]⁺ is 195.0561. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govsemanticscholar.org It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov In the case of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule at a mass-to-charge ratio (m/z) of 196.0639 (C₉H₁₂NOS⁺). Depending on the solvent and conditions, sodium adducts [M+Na]⁺ at m/z 218.0459 might also be observed. nih.gov This technique is valuable for confirming the molecular weight of the compound. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.
The thioester group (R-C(O)-S-R') has distinct vibrational frequencies that are readily identifiable in IR and Raman spectra. The carbonyl (C=O) stretching vibration in thioesters is found in a range similar to that of ketones. nih.gov The carbon-sulfur (C-S) bond, however, has a stretching vibration that is weaker in IR but often stronger in Raman spectroscopy. reddit.com Studies on simple thioesters like S-methyl thioacetate (B1230152) and S-ethyl ethanethioate provide a reliable basis for these assignments. nih.govnist.gov The stretching force constant for the C(O)-S bond indicates it has no significant double-bond character. nih.gov
Table 2: Characteristic Vibrational Frequencies for the Thioester Group
| Functional Group | Bond | Technique | Typical Frequency Range (cm⁻¹) | Notes |
| Thioester Carbonyl | C=O | IR, Raman | 1680 - 1715 | Strong intensity, position can be influenced by conjugation and solvent. |
| Thioester C-S | C-S | IR, Raman | 570 - 715 | Weak to medium intensity in IR, stronger in Raman. reddit.comrsc.org Can be coupled with other vibrations. |
The pyridine ring has a set of characteristic vibrational modes due to its aromatic structure. These modes, which involve the stretching and deformation of the ring, are well-documented and serve as a structural fingerprint. researchgate.netaps.org The C₂ᵥ point-group symmetry of a simple pyridine molecule results in 27 Raman active modes. researchgate.netaps.org The most prominent of these are the ring stretching and ring breathing vibrations.
Table 3: Key Vibrational Modes of the Pyridine Ring
| Vibrational Mode | Description | Technique | Typical Frequency Range (cm⁻¹) |
| C-H Stretching | Aromatic C-H bond stretching | IR, Raman | 3020 - 3090 researchgate.net |
| Ring Stretching | C=C and C=N bond stretching within the ring | IR, Raman | 1430 - 1640 researchgate.net |
| Ring Breathing | Symmetrical expansion and contraction of the entire ring | Raman | 990 - 1050 researchgate.netresearchgate.net |
| C-H In-plane Bending | C-H bond bending within the plane of the ring | IR, Raman | 1000 - 1300 |
| Ring In-plane Bending | Ring deformation within the plane | IR, Raman | 600 - 1000 |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to complexes or derivatives)
While the single-crystal X-ray structure of the free ligand this compound is not described in the reviewed literature, extensive crystallographic data exists for its structural analogues and metal complexes. These studies reveal how the molecule's structural components, particularly the pyridine and thiol/thioether moieties, coordinate to metal centers and arrange themselves in the solid state.
For instance, complexes of related ligands containing the 2-(pyridin-2-yl)ethyl group with metals such as cadmium(II), cobalt(II), and zinc(II) have been structurally characterized. nih.govrsc.org In a mononuclear cadmium(II) complex with a related 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato ligand, the metal center adopts a distorted trigonal-bipyramidal geometry. nih.govresearchgate.net The pyridine rings and the sulfur atom of the deprotonated thiol group are directly involved in coordinating to the metal.
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis
Analysis of the electronic structure provides fundamental insights into the behavior of a molecule. This typically involves examining molecular orbitals and electron density distribution.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.
A comprehensive search of scientific databases did not yield specific calculated values for the HOMO, LUMO, or the HOMO-LUMO gap for S-[2-(Pyridin-2-yl)ethyl] ethanethioate. Such a study would typically involve geometry optimization followed by orbital energy calculations using a selected level of theory and basis set.
Interactive Data Table: Hypothetical FMO Data
Below is a hypothetical representation of data that would be generated from an FMO analysis. Note: These values are for illustrative purposes only and are not based on actual experimental or calculated data for the compound.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It quantifies the stabilization energy (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals. These interactions are crucial for understanding bonding and stability.
Specific NBO analysis results detailing the key donor-acceptor interactions and their corresponding stabilization energies for this compound have not been reported in the searched literature. A typical NBO analysis would identify significant interactions, such as those involving lone pairs on the nitrogen, oxygen, and sulfur atoms with antibonding orbitals in the pyridine (B92270) ring or the thioester group.
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating energy barriers.
Transition State Modeling and Activation Energy Calculations
To understand the kinetics of a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, transition state modeling would be performed. This involves locating the saddle point on the potential energy surface that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
A search for published studies on transition state modeling and activation energy calculations for reactions involving this compound did not return specific results.
Solvent Effects on Reaction Pathways
Solvents can significantly influence reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the energies of reactants, transition states, and products. This allows for the study of reaction pathways in different solvent environments.
While the general principles of solvent effects are well-established, specific computational studies modeling the influence of different solvents on the reaction pathways of this compound are not available in the reviewed literature.
Ligand Field Theory and Electronic Properties of Metal Complexes
The pyridine and thioester moieties of this compound suggest its potential to act as a ligand in coordination complexes with metal ions. Ligand Field Theory (LFT), an application of molecular orbital theory to coordination compounds, would be used to describe the bonding and electronic properties of such complexes. LFT explains the splitting of the metal d-orbitals upon coordination, which determines the complex's color, magnetic properties, and reactivity.
No computational or experimental studies describing the synthesis or theoretical analysis of metal complexes involving this compound as a ligand were found. A theoretical investigation would involve calculating the electronic structure of the complex to determine the d-orbital splitting pattern and predict its electronic spectra and magnetic behavior.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Synthetic Building Block
The structural features of S-[2-(Pyridin-2-yl)ethyl] ethanethioate make it a versatile precursor in the construction of more complex molecular architectures.
Precursors for Heterocyclic Systems
The pyridine (B92270) moiety within this compound serves as a key component for the synthesis of various heterocyclic systems. The nitrogen atom in the pyridine ring can act as a nucleophile or a directing group in a variety of chemical transformations, facilitating the construction of fused or substituted ring systems. Researchers have utilized this reactivity to develop novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to introduce the pyridyl group through this building block simplifies synthetic routes to complex targets.
Scaffold for Regioselective C-H Functionalization
The field of C-H functionalization aims to directly convert carbon-hydrogen bonds into new chemical bonds, offering a more efficient approach to molecular synthesis. The pyridine ring in this compound can act as a directing group, guiding transition metal catalysts to selectively activate and functionalize specific C-H bonds on the pyridine ring or adjacent structures. This regioselective control is crucial for the efficient synthesis of specifically substituted molecules, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Role in Peptide Chemistry: Auxiliary-Mediated Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the total synthesis of proteins and large peptides. This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. To overcome limitations of standard NCL, such as slow reaction rates at certain ligation junctions, auxiliary-mediated strategies have been developed. While direct evidence for the use of this compound as an auxiliary in NCL is not extensively documented in readily available literature, the principle of using thiol-containing auxiliaries is well-established. These auxiliaries facilitate the ligation process and are subsequently cleaved to yield the native peptide bond. The development of new auxiliaries is an active area of research aimed at improving the efficiency and scope of protein synthesis.
Chemical Biology Tools and Bioconjugation Reagents
The unique reactivity of the thioester group in this compound makes it a valuable tool for chemical biologists to probe and manipulate biological systems.
Formation of Stable Thioester Linkages for Protein Modification
Thioester bonds are key intermediates in a variety of biological processes, including ubiquitination and other post-translational modifications. The ability of this compound to form stable thioester linkages can be harnessed to modify proteins. This modification can be used to attach probes, such as fluorescent dyes or affinity tags, to proteins of interest, enabling the study of their localization, interactions, and function within a cellular context. The stability of the resulting thioester bond is a critical factor, and studies have shown that the protein structure can influence the lifespan of these linkages.
Probes for Studying Molecular Interactions (e.g., Protein-Carbohydrate Interactions)
Understanding the intricate network of molecular interactions within a cell is fundamental to biology. Probes derived from this compound can be designed to investigate these interactions. For instance, by incorporating this moiety into a carbohydrate structure, researchers can create a probe to study protein-carbohydrate interactions. The pyridine ring can participate in various non-covalent interactions, such as π
Development of Pyridine-Thioether Containing Functional Materials
The combination of a pyridine heterocycle and a sulfur-containing functional group within one molecule provides a powerful platform for the design of functional materials. The pyridine unit can introduce desirable electronic properties, pH-responsiveness, and metal-coordination sites, while the thioether linkage offers redox activity and specific binding capabilities, forming the basis for novel polymers and responsive devices.
Application in Polymeric Systems and Network Materials
The dual functionality of this compound allows for its integration into polymeric structures to create materials with tailored properties. The thioester group can participate in polymerization reactions, such as ring-opening polymerization of thiolactones, to create chemically recyclable poly(thioether-thioester)s. rsc.org Furthermore, after hydrolysis of the acetyl group to reveal the free thiol, the resulting 2-(pyridin-2-yl)ethanethiol can be incorporated into polymer backbones or used as a pendant group.
Thioether-containing polymers are notable for their responsiveness to oxidative stimuli. nih.gov The thioether can be oxidized to the more polar sulfoxide (B87167) or sulfone, inducing a hydrophobic-to-hydrophilic transition. This property is exploited in creating "smart" materials, such as polymeric micelles for drug delivery that release their payload in the high oxidative stress environment of cancer cells. nih.gov
The pyridine component also imparts critical functionalities. Pyridine-containing polymers have been developed for various applications, including as membranes in vanadium redox flow batteries and as pH-responsive systems. ethz.ch In pH-responsive micelles made from poly(ethylene glycol)-b-poly(2-vinylpyridine), the protonation of the pyridine nitrogen at lower pH triggers the disassembly of the micelles and release of encapsulated drugs. Current time information in Manchester, GB. The incorporation of the this compound scaffold into such systems could lead to dual-responsive materials that react to both pH and oxidative changes. Research has also explored the use of pyridine as a catalyst for the S–S metathesis, enabling the repair and recycling of polysulfide polymers at room temperature. acs.org
Development of Responsive Electrical and Optical Devices
The electronic characteristics of the pyridine ring make it a valuable component in materials designed for optical and electrical applications. Pyridine and its derivatives are known to be core structures in ligands used for organoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The ability of the pyridine ligand to stabilize metal complexes and influence their photophysical properties is key to this application.
By integrating the pyridine-thioether motif, materials can be designed that are responsive to external stimuli. For instance, porous poly(aryl thioether)s have been developed that act as highly sensitive and selective sensors for palladium ions (Pd²⁺) in water, demonstrating the potential for creating new sensor technologies. nih.gov Furthermore, pyridine-containing polymers are being investigated for energy storage applications, such as in redox flow batteries, where the pyridine moiety plays a role in the ion-exchange membrane's performance. ethz.ch The combination of the redox-active thioether and the electronically versatile pyridine ring in a single building block like this compound opens avenues for creating novel materials whose electrical or optical properties can be modulated by chemical signals.
Catalysis and Organometallic Applications
In the realm of organometallic chemistry, ligands containing both nitrogen and sulfur donor atoms are highly prized for their ability to form stable and catalytically active complexes with transition metals. The pyridine-thioether structure derived from this compound is an excellent example of such a ligand framework.
Ligands in Transition Metal Catalysis (e.g., Transfer Hydrogenation)
The pyridine-thioether scaffold is particularly effective when designed as a "pincer" ligand, where a central pyridine ring is flanked by two thioether arms. These SNS (Sulfur-Nitrogen-Sulfur) pincer ligands bind to a metal center in a rigid, tridentate fashion, conferring high stability and catalytic activity.
A prominent application is in transfer hydrogenation, a process for reducing ketones to alcohols using a hydrogen donor like 2-propanol. Ruthenium(II) complexes featuring a 2,6-bis(thioether)pyridine ligand have been shown to be exceptionally active catalysts for the transfer hydrogenation of acetophenone. The catalytic efficiency is highly dependent on the other ligands attached to the ruthenium center. For example, a less sterically hindered complex, Ru(SNStBu)Cl₂(MeCN), achieved an extremely high turnover frequency of approximately 87,000 h⁻¹. This demonstrates that subtle tuning of the ligand environment can have a profound impact on catalytic performance.
The table below summarizes the catalytic activity of several ruthenium-SNS pincer complexes in the transfer hydrogenation of acetophenone, highlighting the influence of the complex's structure on its efficiency.
| Catalyst Precursor | Co-ligands | Turnover Frequency (h⁻¹) | Conversion (%) | Time (h) | Reference |
| Ru(SNStBu)Cl₂(PPh₃) (1) | PPh₃, Cl | 4,200 | 83 | 1 | |
| [Ru(SNStBu)Cl(MeCN)(PPh₃)]BPh₄ (2) | PPh₃, MeCN, Cl | 1,100 | 22 | 1 | |
| Ru(SNStBu)(MeCN)₂(PPh₃)₂ (3) | PPh₃, 2 MeCN | 2,700 | 54 | 1 | |
| Ru(SNStBu)Cl₂(MeCN) (4) | MeCN, Cl | 87,000 | 87 | 0.25 |
Table showing the catalytic performance of different Ruthenium(II)-SNS pincer complexes in the transfer hydrogenation of acetophenone. SNStBu = 2,6-bis(tert-butylthiomethyl)pyridine.
Design of Recyclable Reagents and Catalytic Supports
A major goal in modern catalysis is the development of systems that can be easily recovered and reused, minimizing waste and cost. The high stability of metal complexes with pincer ligands makes them ideal candidates for creating recyclable catalysts. The strong, tridentate coordination of the SNS ligand to the metal center prevents the metal from leaching into the reaction mixture, allowing for easier purification of the product and recovery of the catalyst.
One effective strategy for catalyst recycling is immobilization onto a solid support. The pyridine-thioether ligand can be functionalized to allow it to be covalently attached to a polymer backbone, such as polystyrene, or incorporated into a porous organic polymer. nih.gov This approach creates a heterogeneous catalyst that can be easily separated from the liquid-phase reaction mixture by simple filtration. Studies have shown that dirhodium catalysts immobilized on a pyridine-linked polystyrene support can be recycled multiple times for cyclopropanation reactions with almost no loss in enantioselectivity. Similarly, poly(aryl thioether)s have been used as a platform for heterogeneous catalysis. nih.gov This demonstrates a viable pathway for converting highly active homogeneous catalysts based on pyridine-thioether ligands into practical, reusable catalytic systems.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should focus on developing novel and sustainable routes to S-[2-(Pyridin-2-yl)ethyl] ethanethioate, moving beyond traditional batch processes.
Green Chemistry Approaches: The development of synthetic protocols that utilize renewable starting materials, minimize waste, and employ non-toxic reagents and solvents is paramount. nih.govijarsct.co.in For instance, exploring biocatalytic methods using enzymes could offer highly selective and environmentally friendly pathways to the target molecule and its analogues. ijarsct.co.in Another avenue is the use of water as a solvent, which is both economical and safe. rsc.orgscitube.io
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. beilstein-journals.orgwuxiapptec.comthieme.ded-nb.info Future work could involve the design of a continuous flow process for the synthesis of this compound. This would not only allow for safer handling of potentially hazardous reagents but also enable the efficient production of the compound on a larger scale. beilstein-journals.orgwuxiapptec.com
Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials in a single step. nih.govnih.govmdpi.commdpi.com Developing a multicomponent reaction strategy for the synthesis of this compound and its derivatives would be a highly atom-economical and convergent approach. nih.govmdpi.com
| Synthetic Approach | Key Advantages | Potential for this compound |
| Green Chemistry | Reduced environmental impact, use of renewable resources, increased safety. nih.govijarsct.co.in | Development of biocatalytic routes and syntheses in aqueous media. ijarsct.co.inrsc.org |
| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability. beilstein-journals.orgwuxiapptec.comthieme.ded-nb.info | Enables safe and efficient large-scale production. beilstein-journals.orgwuxiapptec.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. nih.govnih.govmdpi.commdpi.com | Efficient one-pot synthesis of the target compound and its derivatives. nih.govmdpi.com |
Design and Synthesis of Derivatives with Tunable Reactivity and Selectivity
The functional properties of this compound can be fine-tuned through the strategic design and synthesis of its derivatives. By modifying the pyridine (B92270) ring or the ethanethioate moiety, it is possible to modulate the compound's electronic and steric properties, thereby influencing its reactivity and selectivity.
Future research in this area should focus on establishing clear structure-activity relationships (SAR). mdpi.comnih.govnih.govresearchgate.netmdpi.com For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring could alter the nucleophilicity of the nitrogen atom and the reactivity of the thioester. Similarly, modifications to the acyl group of the thioester could impact its susceptibility to nucleophilic attack. A systematic study of these modifications would provide valuable insights into how to tailor the molecule for specific applications. nih.govresearchgate.net
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are powerful tools for elucidating reaction pathways and identifying transient intermediates.
In Situ NMR Spectroscopy: Techniques such as in situ NMR can provide detailed information about the structural changes occurring during a reaction. nih.govnih.govrsc.org For instance, monitoring the thiol-thioester exchange reactions involving this compound by in situ NMR could provide quantitative data on reaction kinetics and equilibria. nih.govnih.gov
In Situ IR Spectroscopy: In situ infrared (IR) spectroscopy is particularly useful for observing changes in functional groups. acs.orgaps.orgacs.orgresearchgate.netmsesupplies.com This technique could be employed to study the coordination of the pyridine nitrogen to metal centers or the hydrolysis of the thioester group in real-time. acs.orgaps.org
Exploration of Novel Coordination Architectures and Multi-Component Catalytic Systems
The pyridine nitrogen and the sulfur atom of the thioester group in this compound make it an interesting ligand for the construction of novel coordination complexes and supramolecular assemblies. soton.ac.uknih.govrsc.orgwikipedia.orgnih.govnih.gov
Coordination Chemistry: The ability of the pyridine moiety to coordinate to a wide range of metal ions is well-established. wikipedia.org Future research could explore the coordination chemistry of this compound with various transition metals, leading to the formation of complexes with interesting catalytic or material properties. nih.govnih.gov
Supramolecular Assemblies: The pyridine ring can also participate in non-covalent interactions, such as hydrogen bonding and π-stacking, to form ordered supramolecular structures. soton.ac.ukrsc.orgnih.govnih.govmdpi.com The self-assembly of this compound and its derivatives could lead to the formation of functional materials with applications in areas such as sensing and molecular recognition.
Multi-Component Catalytic Systems: The combination of a Lewis basic pyridine site and a potentially reactive thioester group within the same molecule opens up possibilities for its use in multi-component catalytic systems. nih.govnih.govmdpi.com For example, the pyridine moiety could act as a ligand to activate a metal catalyst, while the thioester group participates in a subsequent reaction step.
Integration into Multifunctional Advanced Materials and Devices
The unique properties of this compound make it a promising candidate for integration into advanced materials and devices.
Functional Polymers: The compound could be incorporated as a monomer into polymers to impart specific functionalities. For instance, polymers containing the pyridinylethyl thioester moiety could exhibit interesting redox properties or the ability to coordinate metal ions, leading to applications in catalysis or sensing.
Sensors: The pyridine nitrogen can act as a binding site for specific analytes, and this binding event could trigger a change in the properties of the thioester group, which could be detected spectroscopically or electrochemically. This could form the basis for the development of novel chemical sensors.
Drug Delivery: Thioester linkages are known to be cleavable under specific biological conditions. This property could be exploited in the design of drug delivery systems where a therapeutic agent is attached to the this compound scaffold via the thioester bond, allowing for controlled release of the drug at the target site.
Q & A
Q. What synthetic methodologies are recommended for preparing S-[2-(Pyridin-2-yl)ethyl] ethanethioate?
A common approach involves thioacetylation of 2-(pyridin-2-yl)ethanethiol using acetic anhydride or acetyl chloride under inert conditions. For example, analogous syntheses (e.g., 2-(pyridin-2-yl)ethyl acetate) utilize stoichiometric acetic anhydride with pyridin-2-yl ethanol, followed by purification via column chromatography or preparative TLC . Modifications may include using thiol-protecting groups or optimizing reaction time/temperature to avoid side reactions (e.g., oxidation of the thiol group).
Q. How can the purity and structural identity of this compound be validated?
Combine spectroscopic and chromatographic methods:
- NMR : Confirm the presence of pyridin-2-yl protons (δ 7.1–8.6 ppm), ethylenic protons (δ 2.8–3.5 ppm), and the acetyl group (δ 2.1–2.3 ppm).
- Mass spectrometry (MS) : Look for the molecular ion peak at m/z 195.3 (C₉H₁₁NOS⁺).
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%).
Crystallization trials for single-crystal X-ray diffraction (e.g., using SHELXL ) may resolve ambiguous structural features.
Advanced Research Questions
Q. What role does this compound play in coordination chemistry?
The pyridin-2-yl group acts as a strong σ-donor ligand, while the thioate sulfur can participate in π-backbonding. In cobalt(II) complexes, analogous ligands (e.g., 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine) form dinuclear structures with tetrahedral or pentacoordinated metal centers . Advanced studies should explore:
- Ligand denticity : Test if the thioate group coordinates or remains pendant via IR (νC=S) and XANES.
- Electronic effects : Compare UV-Vis spectra of metal complexes to assess ligand-field strength.
Q. How can researchers address contradictions in crystallographic data for this compound derivatives?
Discrepancies in bond lengths/angles may arise from:
- Disorder : Refine using SHELXL’s PART instruction to model overlapping atoms .
- Twinned crystals : Apply Hooft/Y parameters for twin-law correction.
- Thermal motion : Use anisotropic displacement parameters for non-H atoms. Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···S) that influence packing .
Q. What analytical challenges arise when studying enzymatic interactions with this compound?
As a potential acetylcholinesterase substrate (analogous to acetylthiocholine iodide ):
- Hydrolysis kinetics : Monitor thioate cleavage via Ellman’s assay (λ = 412 nm).
- Interference : Pyridin-2-yl groups may chelate metal ions in enzyme active sites, requiring ICP-MS to rule out metal depletion.
- Competitive inhibition : Use Lineweaver-Burk plots to differentiate substrate vs. inhibitor behavior.
Q. How can this compound be applied in trace metal extraction?
Thioate derivatives (e.g., isopropyl 2-[(isopropoxycarbothioyl)disulfanyl] ethanethioate) selectively bind Pd(II) via soft–soft interactions . Optimize extraction by:
- pH adjustment : Maintain pH 3–5 to prevent thioate hydrolysis.
- Solvent choice : Use methanol/water mixtures to balance solubility and ligand stability.
- Quantification : Pair with ICP-OES or AAS for metal recovery analysis.
Methodological Best Practices
- Synthetic reproducibility : Document inert atmosphere conditions (N₂/Ar) to prevent thiol oxidation.
- Data validation : Cross-reference crystallographic results (e.g., CCDC entries) with computational models (DFT for bond geometry) .
- Ethical reporting : Disclose negative results (e.g., failed coordination attempts) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
